molecular formula C18H14ClN3S B2431097 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1206992-23-5

2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile

Cat. No.: B2431097
CAS No.: 1206992-23-5
M. Wt: 339.84
InChI Key: WJQOLYADQLUXPX-UHFFFAOYSA-N
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Description

2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile is a complex organic compound featuring an imidazole ring substituted with a 3-chlorophenyl and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine derivative.

    Substitution Reactions: The imidazole ring is then substituted with 3-chlorophenyl and p-tolyl groups using appropriate halogenated precursors and a base.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The compound may also interact with cellular membranes, altering permeability and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile: Lacks the p-tolyl group, which may affect its chemical reactivity and biological activity.

    2-((1-(3-chlorophenyl)-5-(m-tolyl)-1H-imidazol-2-yl)thio)acetonitrile: Similar structure but with a different substitution pattern on the aromatic ring.

Uniqueness

The presence of both 3-chlorophenyl and p-tolyl groups in 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile provides a unique combination of electronic and steric effects, influencing its reactivity and interaction with biological targets. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3S/c1-13-5-7-14(8-6-13)17-12-21-18(23-10-9-20)22(17)16-4-2-3-15(19)11-16/h2-8,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQOLYADQLUXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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